molecular formula C6H8ClNO2S B2746158 (1S,2R)-1-(Chloromethyl)-2-methylsulfonylcyclopropane-1-carbonitrile CAS No. 2137597-68-1

(1S,2R)-1-(Chloromethyl)-2-methylsulfonylcyclopropane-1-carbonitrile

Cat. No.: B2746158
CAS No.: 2137597-68-1
M. Wt: 193.65
InChI Key: ZXFWLZDDZJBJRY-RITPCOANSA-N
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Description

(1S,2R)-1-(Chloromethyl)-2-methylsulfonylcyclopropane-1-carbonitrile is a useful research compound. Its molecular formula is C6H8ClNO2S and its molecular weight is 193.65. The purity is usually 95%.
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Scientific Research Applications

Palladium(0)-Catalyzed Nucleophilic Substitutions

The use of palladium(0) catalysis in nucleophilic substitutions of 1-alkenylcyclopropyl esters and 1-alkynylcyclopropyl chlorides highlights a sophisticated method for manipulating cyclopropane derivatives. This process enables the selective formation of cyclopropylideneethyl derivatives and methylenecyclopropane derivatives, showcasing the high synthetic potential of such transformations. These derivatives serve as valuable building blocks in organic synthesis, allowing for the creation of complex molecular architectures from simpler cyclopropane units (Stolle et al., 1992).

Unusual Chlorination Reactions

Research into the chlorination of cyclopropane derivatives, such as the unexpected chlorination during an epoxidation reaction of an ethenocyclopropa[b]naphthalene derivative, unveils unique reactivity patterns and structural outcomes. This work underscores the importance of cyclopropane and its derivatives in studying reaction mechanisms and developing novel synthetic methodologies (Ülkü et al., 1995).

Electrolytic Desulphinylation

The electrolytic desulphinylation of 1-methylsulphinyl-1-methylthio-2-phenylethene in acetonitrile demonstrates an innovative approach to manipulate sulfur-containing cyclopropane derivatives. This method provides a selective cleavage of carbon-sulfur bonds, resulting in the formation of 1-methylthio-2-phenylethene. Such electrochemical reactions offer a versatile tool for the functionalization and transformation of cyclopropane derivatives, expanding their utility in synthetic organic chemistry (Kunugi et al., 1985).

Ring-Opening Dichlorination

The study on donor-acceptor cyclopropanes treated with iodobenzene dichloride to afford ring-opened products emphasizes the strategic use of cyclopropane motifs in organic synthesis. This method showcases the ability to introduce functional groups adjacent to cyclopropane rings, further diversifying the chemical space accessible through the manipulation of cyclopropane derivatives (Garve et al., 2014).

Formation of Cyclopropylsulfones

Investigations into the reactions of 1-arylsulfonyl-2-chloromethylprop-2-enes have led to the formation of cyclopropylsulfones, highlighting the complex reactivity of cyclopropane derivatives. This research demonstrates the intricate balance between addition and cyclization reactions, offering insights into the mechanisms governing the behavior of cyclopropane-containing molecules (Jeffery & Stirling, 1993).

Properties

IUPAC Name

(1S,2R)-1-(chloromethyl)-2-methylsulfonylcyclopropane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNO2S/c1-11(9,10)5-2-6(5,3-7)4-8/h5H,2-3H2,1H3/t5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXFWLZDDZJBJRY-RITPCOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CC1(CCl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)[C@@H]1C[C@]1(CCl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.